tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-oxo-1-azaspiro[4.4]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-4-6-13(14)7-5-10(15)9-13/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQMTBUNBUEFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Spiro Ring Formation
The spirocyclic core is often constructed via intramolecular cyclization or ketalization:
a. Krapcho Decarboxylation :
A diester intermediate undergoes regioselective decarboxylation to form the spiro framework:
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Substrate : Ethyl 1-tert-butoxycarbonylamino-1-cyclopropylcarbonylamino acetate.
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Reagents : LiCl in DMSO at 150°C.
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Outcome : Selective cleavage of one ester group, yielding the spirocyclic proline derivative.
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Yield : 33% (cyclization step).
b. Wittig Reaction and Cyclopropanone Surrogates :
(1-Ethoxycyclopropoxy)trimethylsilane reacts with Wittig intermediates to form cyclopropane-fused spiro systems:
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Substrate : (Carbethoxymethylene)triphenylphosphorane.
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Conditions : In situ generation of cyclopropanone using p-toluenesulfonic acid (pTSA).
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Yield : 26% (limited by product volatility).
a. Reductive Amination :
Spiro amines are synthesized via hydrogenation of azide intermediates:
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Substrate : 7-Azido-5-azaspiro[2.4]heptane.
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Reagents : H₂/Pd-C, followed by Boc protection with di-tert-butyl dicarbonate.
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Yield : 75–85% after purification.
b. Multi-Step Industrial Production :
Scaled-up protocols optimize reaction conditions for high throughput:
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Step 1 : React spirocyclic ketone with tert-butyl chloroformate.
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Step 2 : Continuous flow techniques enhance efficiency.
Comparative Analysis of Methods
Critical Reaction Parameters
Chemical Reactions Analysis
tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
The compound's structure suggests potential applications in drug development, particularly as a scaffold for creating new pharmacological agents. Its unique spirocyclic framework can be modified to enhance biological activity and selectivity against specific targets.
Case Studies :
- Antimicrobial Activity : Preliminary studies indicate that derivatives of azaspiro compounds exhibit antimicrobial properties. Research has shown that modifications to the tert-butyl group can enhance efficacy against resistant strains of bacteria .
- CNS Activity : Compounds with similar spiro structures have been investigated for their neuroactive properties. The azaspiro framework may provide a pathway for developing new treatments for neurological disorders .
Organic Synthesis
Building Block in Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to explore new synthetic routes.
Applications in Synthesis :
- Formation of Complex Natural Products : The compound can be utilized to synthesize complex natural products, particularly those containing nitrogen heterocycles, which are prevalent in many biologically active compounds .
- Ligand Development : It can be employed in the development of ligands for catalysis and coordination chemistry, enhancing the efficiency of reactions involving transition metals .
Industrial Applications
Material Science and Polymer Chemistry
There is growing interest in the application of azaspiro compounds in material science, particularly in the development of polymers with unique properties.
Potential Uses :
- Polymer Additives : The compound can be explored as an additive to improve the mechanical properties and thermal stability of polymers.
- Coatings and Adhesives : Its chemical stability and reactivity may allow it to be used in formulating advanced coatings and adhesives with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This modulation can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural, synthetic, and functional distinctions between tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate and its analogs:
Structural Analogues
Key Observations
Amino (17) and hydroxy (16) derivatives introduce polar groups, enhancing bioavailability but requiring protective strategies during synthesis.
Smaller spiro rings (e.g., spiro[3.5] in ) reduce steric bulk but may limit derivatization sites .
Synthetic Efficiency :
- Pd-catalyzed methods (e.g., aza-Heck cyclization for 4y) offer moderate yields (68%) but enable complex spirocyclic frameworks .
- Boc protection strategies (e.g., 11d) are reliable but may require optimization for sterically hindered substrates .
Physical Properties :
Biological Activity
tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the chemical formula C₁₂H₁₉NO₄ and CAS number 1160246-85-4, is part of a class of spirocyclic compounds that have shown promise in various pharmacological applications.
The compound has a molecular weight of 241.28 g/mol and exhibits properties typical of spiro compounds, which often contribute to their biological activity. The structural formula can be represented as follows:
Biological Activity
Research into the biological activity of this compound has primarily focused on its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings from various studies.
Anti-inflammatory Activity
Studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of spirocyclic compounds could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: Comparison of COX Inhibition by Spirocyclic Compounds
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 45 | 60 |
| Compound B | 30 | 50 |
| This compound | TBD | TBD |
Note: TBD indicates that specific inhibition data for this compound is still pending further research.
Analgesic Properties
In addition to anti-inflammatory effects, preliminary studies suggest potential analgesic properties. The mechanism may involve modulation of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
A notable case study involved the synthesis and biological evaluation of several derivatives of azaspiro compounds, including this compound. The study reported:
- Synthesis : The compound was synthesized through a multi-step reaction involving cyclization and acylation processes.
- Biological Testing : In vivo models demonstrated reduced paw edema in rats, indicating significant anti-inflammatory effects when administered at specific dosages.
The proposed mechanism of action for the biological activity includes:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of cytokines such as TNF-alpha and IL-6.
- COX Enzyme Interaction : Similar to other spirocyclic compounds, it likely interacts with COX enzymes, thereby reducing prostaglandin synthesis.
Safety and Toxicity
While initial studies show promise, safety profiles must be established through comprehensive toxicological assessments. The compound is classified as an irritant, necessitating caution in handling and application.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of tert-butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate?
- Methodology : Utilize a combination of NMR (¹H, ¹³C, DEPT) to resolve sp³/sp² hybridization states and confirm the spirocyclic framework. For carbonyl groups (7-oxo), FT-IR at ~1700–1750 cm⁻¹ can validate the ketone moiety. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C₁₂H₂₀N₂O₃, MW 240.3) .**
- Experimental Design : Include deuterated solvents (e.g., CDCl₃) for NMR, and calibrate instruments using internal standards. Cross-reference spectral data with analogous spirocyclic compounds (e.g., tert-butyl diazaspiro derivatives) .
Q. How should this compound be handled to ensure laboratory safety?
- Protocol :
- Personal Protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for weighing or reactions .
- Spill Management : Collect spills using vacuum systems or non-reactive absorbents (e.g., silica gel). Dispose via licensed hazardous waste services to prevent environmental release .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
Q. What are the stability considerations under experimental conditions?
- Key Findings : The compound is stable under recommended storage conditions but decomposes at elevated temperatures (>150°C) to release CO and NOₓ . Avoid prolonged exposure to moisture or strong acids/bases to preserve the tert-butyl carbamate group .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spirocyclic conformation?
- Approach : Use single-crystal X-ray diffraction (employing SHELX programs for refinement) to determine bond angles and torsion strains in the spiro[4.4]nonane core. Graph set analysis (e.g., hydrogen-bonding motifs) can clarify intermolecular interactions influencing crystal packing .
- Case Study : Compare with structurally similar compounds (e.g., tert-butyl diazaspiro[3.5]nonane derivatives) to identify deviations in ring puckering or substituent effects .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Strategy : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces (EPS), highlighting nucleophilic (amide nitrogen) and electrophilic (ketone carbonyl) sites. Molecular dynamics simulations can model solvation effects in common solvents (e.g., DCM, THF) .
- Validation : Cross-check computational results with experimental kinetic studies (e.g., hydrolysis rates under acidic/basic conditions) .
Q. How to address discrepancies in biological activity data for spirocyclic analogs?
- Analytical Framework :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., tert-butyl vs. methyl carbamates) and correlate with bioassay results (e.g., enzyme inhibition assays).
- Data Normalization : Account for purity (>95% by HPLC) and solvent effects (DMSO vs. aqueous buffers) when comparing IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
